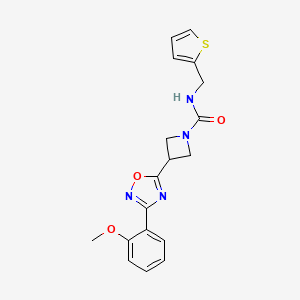
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented by the following formula:
This structure includes a 1,2,4-oxadiazole ring and a thiophene moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to our target have shown significant efficacy against various bacterial strains. In particular, derivatives containing the oxadiazole ring have demonstrated strong bactericidal effects against Staphylococcus spp. , with mechanisms likely involving inhibition of biofilm formation through gene transcription interference .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively documented. Research indicates that compounds like those derived from 1,2,4-oxadiazoles exhibit cytotoxic effects against multiple cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | |
| Compound B | MCF7 | 0.67 | |
| Compound C | HCT-116 | 0.80 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that these compounds are potent inhibitors of cancer cell proliferation.
The biological activity of the compound may be attributed to its ability to induce apoptosis in cancer cells. Studies have shown that certain oxadiazole derivatives can activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage in treated cells . This mechanism is crucial for developing new anticancer therapies.
Case Studies
-
Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various oxadiazole derivatives on normal and cancer cell lines. The results indicated that while some compounds displayed significant cytotoxicity against cancer cells, they exhibited minimal toxicity towards normal L929 cells, suggesting a favorable therapeutic index . -
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets such as EGFR and Src kinases. The findings suggest that modifications in the chemical structure could enhance binding efficiency and increase anticancer activity .
Properties
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-24-15-7-3-2-6-14(15)16-20-17(25-21-16)12-10-22(11-12)18(23)19-9-13-5-4-8-26-13/h2-8,12H,9-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKIYFRWKVYBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














